Eu(TTA)2NO3(TPPO)2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

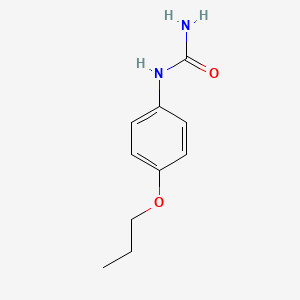

Eu(TTA)2NO3(TPPO)2 is a photoluminescent europium (III) complex . It uses β-diketonates and aromatic carboxylic acids as the first ligands and TPPO as a second neutral ligand . The photoluminescence intensity of the complexes with β-diketonates as first ligands are higher than those with aromatic carboxylic acids as first ligands .

Synthesis Analysis

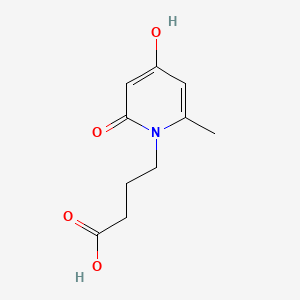

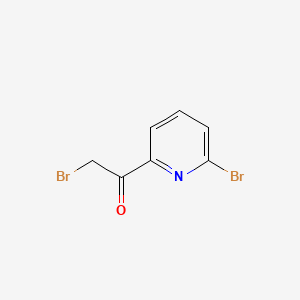

The synthesis of this compound involves the use of β-diketonates and aromatic carboxylic acids as the first ligands and TPPO as a second neutral ligand . The photoluminescence intensity of the complexes with β-diketonates as first ligands are higher than those with aromatic carboxylic acids as first ligands .Molecular Structure Analysis

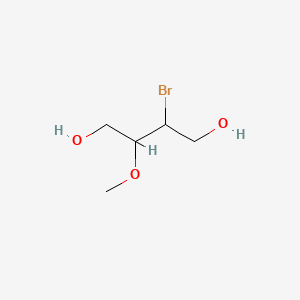

The crystal structure of this compound was established by X-ray crystallography . The crystals are triclinic, noncentrocymmetrical . The central Eu (III) atom coordinates two oxygen atoms of two TPPO molecules, two oxygen atoms of the nitrate group, and four oxygen atoms of two TTA ions . The coordination polyhedron of the Eu (III) atom is a distorted dodecahedron .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its photoluminescent nature and its crystal structure . The crystals are triclinic, noncentrocymmetrical . The central Eu (III) atom coordinates two oxygen atoms of two TPPO molecules, two oxygen atoms of the nitrate group, and four oxygen atoms of two TTA ions .Mechanism of Action

Eu(TTA)2NO3(TPPO)2 exhibits emission spectra dominated by narrow bands arising from intraconfigurational-4 fN transitions centered on RE 3+ ion . Eu 3+ ion coordination compounds display characteristic narrow bands assigned to 5D0 → 7FJ ( J = 0, 1, 2, 3 and 4) transitions which are dominated by hypersensitive 5D0 → 7F2 around 612 nm and thus exhibit pure red color .

Future Directions

Properties

CAS No. |

14264-79-0 |

|---|---|

Molecular Formula |

C52H38EuF6NO9P2S2 |

Molecular Weight |

1212.896 |

InChI |

InChI=1S/2C18H15OP.2C8H4F3O2S.Eu.NO3/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;2-1(3)4/h2*1-15H;2*1-4H;;/q;;2*-1;+3;-1 |

InChI Key |

WWMREEDGJWKWRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[N+](=O)([O-])[O-].[Eu+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)